molecular formula C13H9ClF3NO B6325234 5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95% CAS No. 1268609-71-7

5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95%

Cat. No. B6325234
CAS RN: 1268609-71-7
M. Wt: 287.66 g/mol
InChI Key: FXBNNKSHYMMZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95% (5-CMTP-95) is a synthetic compound belonging to the class of compounds known as pyridines. 5-CMTP-95 has a variety of applications in scientific research, including in the synthesis of other compounds and in the study of biochemical and physiological effects. In

Scientific Research Applications

5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95% has a variety of applications in scientific research. It has been used as a starting material in the synthesis of other compounds, such as 5-chloro-2-(4-trifluoromethyl-phenoxy)-pyridine-3-carbonitrile. It has also been used as a reagent in the synthesis of other compounds, such as 4-(4-trifluoromethoxy-phenyl)-2-methyl-pyridine. In addition, 5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95% has been used in studies of the biochemical and physiological effects of compounds.

Mechanism of Action

The mechanism of action of 5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95% is not yet fully understood. However, it is believed that the compound acts as a competitive inhibitor of the enzyme cyclooxygenase (COX). This enzyme is responsible for the production of prostaglandins, which are molecules that are involved in many physiological processes, including inflammation and pain. By inhibiting the activity of COX, 5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95% may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95% have not yet been fully studied. However, studies have shown that the compound has anti-inflammatory and analgesic effects. In addition, 5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95% has been shown to have anti-tumor effects in animal models. It has also been shown to have antioxidant, anti-allergic, and anti-microbial effects.

Advantages and Limitations for Lab Experiments

The main advantage of 5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95% for lab experiments is its availability and low cost. 5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95% is widely available and can be purchased from many suppliers at a relatively low cost. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is toxic and should be handled with care.

Future Directions

Given the wide range of potential applications of 5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95%, there are many possible future directions for research. These include further studies of the biochemical and physiological effects of the compound, as well as studies of its effects on other diseases and conditions. In addition, further research into the mechanism of action of 5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95% may lead to the development of more effective therapeutic agents. Finally, the compound could be used as a starting material in the synthesis of other compounds, such as drugs or other therapeutic agents.

Synthesis Methods

5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95% can be synthesized by a three-step synthesis process. The first step involves reacting 5-chloro-2-methyl-pyridine with 4-trifluoromethyl-phenol in the presence of a base such as potassium carbonate. The second step involves reacting the product of the first step with ethyl chloroformate in the presence of a base such as potassium carbonate. The third step involves reacting the product of the second step with 4-trifluoromethyl-phenol in the presence of a base such as potassium carbonate. The final product is 5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95%.

properties

IUPAC Name

5-(chloromethyl)-2-[4-(trifluoromethyl)phenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO/c14-7-9-1-6-12(18-8-9)19-11-4-2-10(3-5-11)13(15,16)17/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBNNKSHYMMZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=NC=C(C=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloromethyl-2-(4-trifluoromethylphenoxy)-pyridine

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